
(3-Fluor-4-methylphenyl)(3-(Hydroxymethyl)pyrrolidin-1-yl)methanon
Übersicht
Beschreibung
(3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16FNO2 and its molecular weight is 237.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methylphenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytischer Referenzstandard
“(3-Fluor-4-methylphenyl)(3-(Hydroxymethyl)pyrrolidin-1-yl)methanon” wird als analytischer Referenzstandard verwendet . Analytische Referenzstandards sind Substanzen, die zur Kalibrierung von Messungen in Forschung und forensischen Anwendungen eingesetzt werden. Sie gewährleisten die Genauigkeit und Zuverlässigkeit der in diesen Bereichen erzielten Ergebnisse.
Forschung zu Cathinonen
Diese Verbindung wird als Cathinon eingestuft . Cathinone sind eine Art von amphetaminartigen Stimulanzien, die natürlich in der Khat-Pflanze vorkommen. Die Forschung in diesem Bereich könnte möglicherweise zur Entwicklung neuer therapeutischer Medikamente führen oder zum Verständnis der Auswirkungen dieser Substanzen auf den menschlichen Körper beitragen.
Pharmazeutische Tests
“this compound” wird für pharmazeutische Tests verwendet . Es kann verwendet werden, um die Wirksamkeit und Sicherheit neuer Medikamente zu testen, was zur Entwicklung neuer Behandlungsmethoden beiträgt.
Arzneimittelforschung
Aufgrund seiner einzigartigen Struktur und Eigenschaften bietet diese Verbindung potenzielle Anwendungen in der Arzneimittelforschung. Forscher können seine Wechselwirkungen mit verschiedenen biologischen Systemen untersuchen, um neue Medikamente zu entdecken.
Katalyse
Die einzigartige Struktur und die Eigenschaften von “this compound” deuten auch auf potenzielle Anwendungen in der Katalyse hin. Katalysatoren sind Stoffe, die die Geschwindigkeit chemischer Reaktionen erhöhen, ohne dabei selbst verbraucht zu werden. Diese Verbindung könnte möglicherweise zur Entwicklung neuer Katalysatoren oder zur Verbesserung bestehender Katalysatoren verwendet werden.
Materialwissenschaften
“this compound” könnte aufgrund seiner einzigartigen Struktur und Eigenschaften potenziell in den Materialwissenschaften eingesetzt werden. Es könnte zur Entwicklung neuer Materialien mit verbesserten Eigenschaften beitragen.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9-2-3-11(6-12(9)14)13(17)15-5-4-10(7-15)8-16/h2-3,6,10,16H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGVBKXBYAYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)
![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)
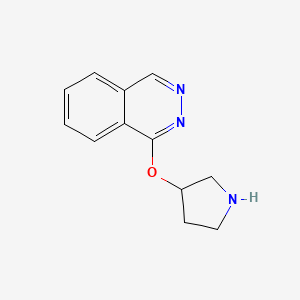
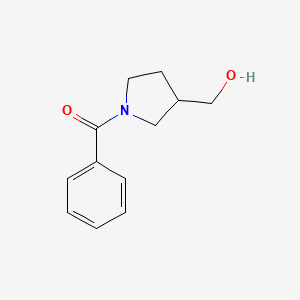
![N-cyclopentyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467112.png)
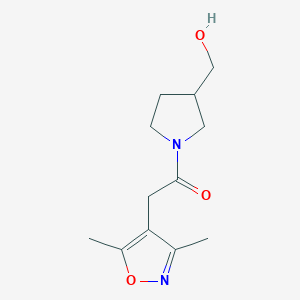

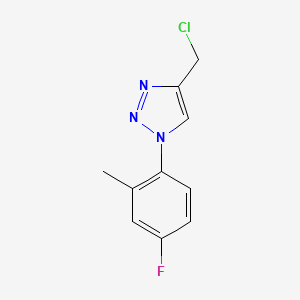
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
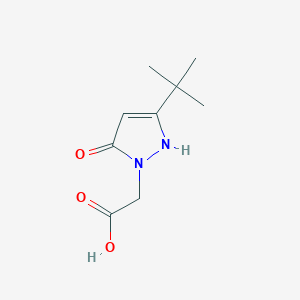
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
